

Spongistatin-1: A Deep Dive into its Chemical Architecture and Stereochemical Complexity

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Compound of Interest

Compound Name: Spongistatin-1

Cat. No.: B1241979

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Introduction

Spongistatin-1 is a marine-derived macrolide that has garnered significant attention in the scientific community for its exceptionally potent cytotoxic and antimitotic activities. Originally isolated from marine sponges of the genus *Spongia*, this natural product exhibits profound inhibitory effects against a wide array of cancer cell lines, positioning it as a promising lead compound in the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the chemical structure, intricate stereochemistry, and biological activity of **Spongistatin-1**, supplemented with detailed experimental protocols and visual representations of its mechanism of action and synthetic workflow.

Chemical Structure and Stereochemistry

Spongistatin-1 is a structurally complex 42-membered macrolactone characterized by a polyether backbone. Its intricate architecture includes two spiroketal moieties, a bis-pyran unit, and a chlorinated triene side chain. The molecule boasts 24 stereocenters, contributing to its remarkable and challenging stereochemical landscape.

Systematic Name (IUPAC):

[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-11-[(4S,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-hepta-oxaheptacyclo[39.3.1.11.5.19.13.115.19.125.29.129.33]pentacont-23-en-3-yl] acetate

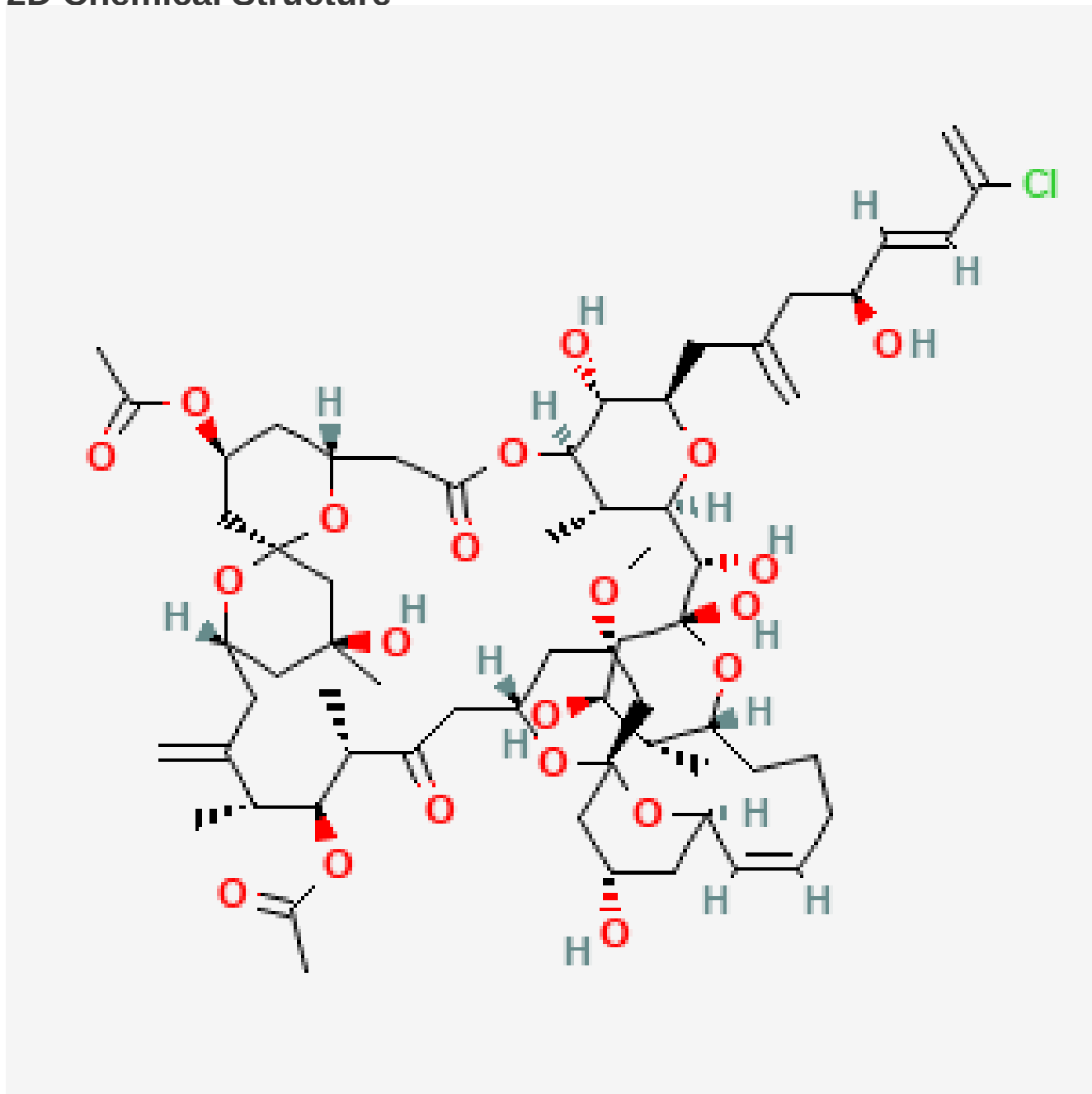
Molecular Formula: C₆₃H₉₅ClO₂₁

Molecular Weight: 1223.88 g/mol

The definitive stereochemistry of **Spongistatin-1** has been established through extensive spectroscopic analysis and confirmed by multiple total syntheses. The complex arrangement of its chiral centers is crucial for its potent

biological activity.

2D Chemical Structure



Caption: 2D chemical structure of **Spongistatin-1**.

3D Conformation

While a crystal structure of **Spongistatin-1** is not publicly available, its solution-state conformation has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed that **Spongistatin-1** exists as a mixture of rapidly interconverting conformers in solution. A definitive 3D model from a

public repository like the Protein Data Bank (PDB) is not available due to the molecule's complexity and conformational flexibility, which complicates crystallization and 3D structure determination.

Quantitative Biological Activity

Spongistatin-1 is renowned for its extraordinary potency against a wide range of human cancer cell lines, with IC_{50} values often in the sub-nanomolar to picomolar range.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[2] Furthermore, it exhibits potent anti-angiogenic properties. The following tables summarize the key quantitative data regarding its biological activity.

Parameter	Value	Assay Condition	Reference
Inhibition of Tubulin Polymerization	$IC_{50} = 3.6 \mu M$	Glutamate-induced polymerization of purified tubulin	[2]
Inhibition of Vinblastine Binding to Tubulin	$IC_{50} = 2 \mu M$	5 μM tubulin, 5 μM vinblastine	[2]

Table 1: Biochemical Activity of **Spongistatin-1**.

Cell Line	Cancer Type	IC_{50} (nM)	Reference
L1210	Murine Leukemia	0.02	[2]
NCI-60 Panel (Average)	Various Human Cancers	0.12	[1][4]
DU145	Prostate Cancer	~0.3	[2]
Various (Panel)	Various Human Cancers	0.037 - 0.5	[1]

Table 2: In Vitro Cytotoxicity of **Spongistatin-1** against various cancer cell lines.

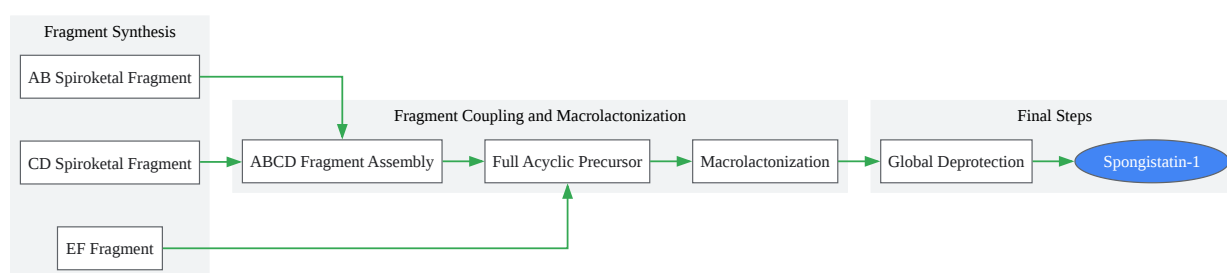
Activity	IC_{50} (nM)	Cell Type/Model	Reference
Proliferation	0.1	HUVEC	[5]
Migration	1.0	HUVEC	[5]
Tube Formation	1.0	HUVEC	[5]
Aortic Ring Sprouting	0.5	Mouse	[5]

Table 3: Anti-Angiogenic Activity of **Spongistatin-1**.

Experimental Protocols

Total Synthesis of Spongistatin-1 (Conceptual Workflow)

The total synthesis of **Spongistatin-1** is a monumental undertaking in organic chemistry, achieved by several research groups. These syntheses are characterized by their length and stereochemical complexity, often involving the convergent assembly of several complex fragments. A representative, high-level workflow is outlined below.



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Caption: High-level workflow for the total synthesis of **Spongistatin-1**.

A detailed experimental protocol for a key step, such as a stereoselective aldol reaction or a spiroketalization, would involve precise control of temperature, reagents, and reaction times, as documented in the primary literature. For instance, the synthesis often employs chiral boron enolates for stereocontrolled carbon-carbon bond formation.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of **Spongistatin-1** are typically quantified using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[1]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** A serial dilution of **Spongistatin-1** (typically from nanomolar to picomolar concentrations) is added to the wells. A vehicle control (e.g., DMSO) is also included.

- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

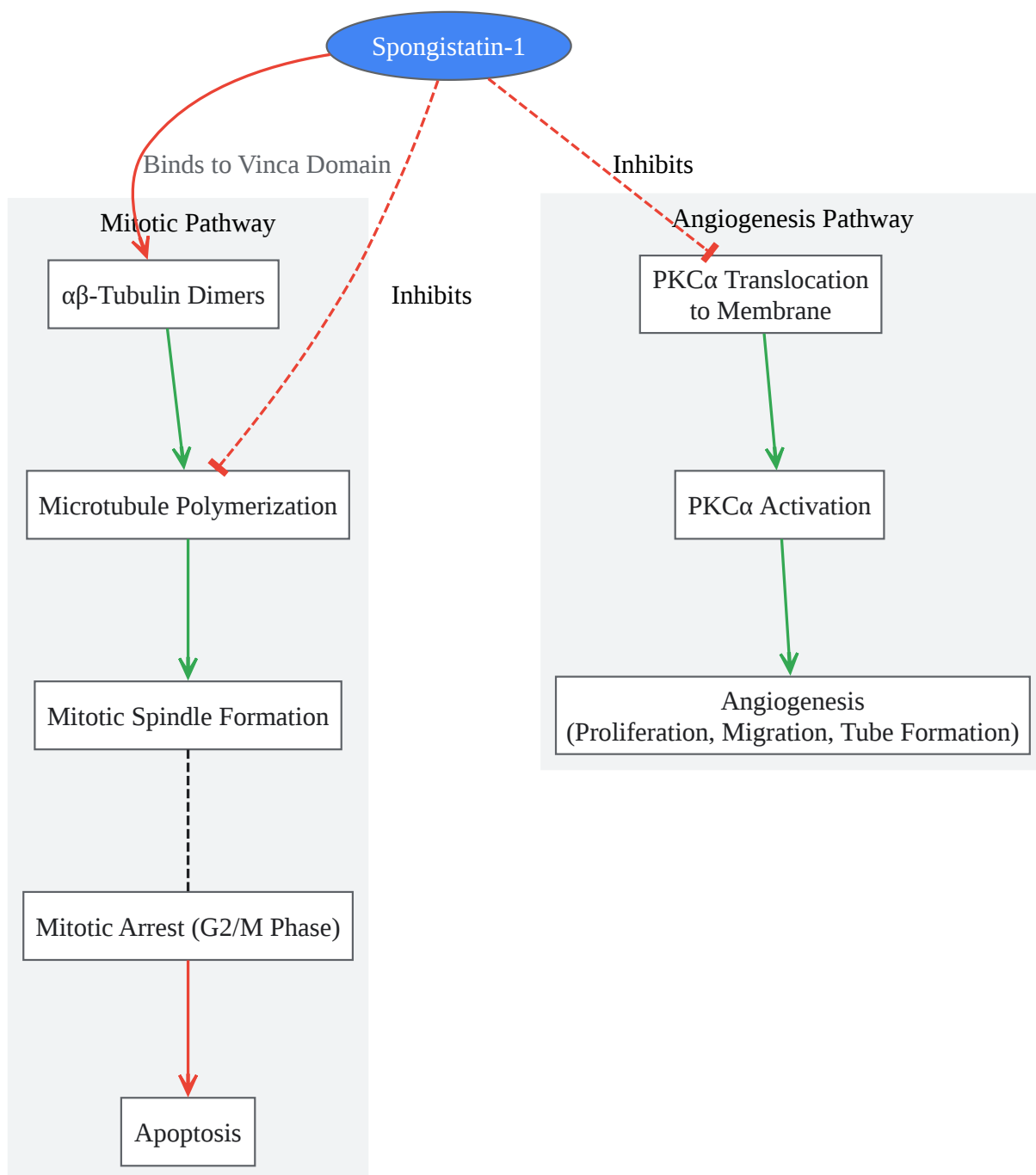
In Vitro Tubulin Polymerization Assay

The inhibitory effect of **Spongistatin-1** on microtubule formation can be assessed using an in vitro tubulin polymerization assay.^[2]

- **Reaction Mixture Preparation:** A reaction mixture containing purified tubulin protein, a polymerization-inducing agent (e.g., glutamate or GTP), and a buffer is prepared.
- **Compound Addition:** **Spongistatin-1** at various concentrations is added to the reaction mixture. A control with no inhibitor and a positive control (e.g., another known tubulin inhibitor like vinblastine) are included.
- **Polymerization Monitoring:** The mixture is incubated at 37°C, and the polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm in a spectrophotometer.
- **Data Analysis:** The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC₅₀ value for the inhibition of polymerization is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action: Signaling Pathways

Spongistatin-1 exerts its potent biological effects through multiple mechanisms, primarily by disrupting microtubule dynamics, which is essential for cell division. Additionally, it has been shown to interfere with other signaling pathways, such as those involving Protein Kinase C alpha (PKCα), which are crucial for angiogenesis.



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Caption: Signaling pathways affected by **Spongistatin-1**.

Conclusion

Spongistatin-1 stands out as a natural product of immense interest due to its intricate chemical structure and extraordinary biological potency. Its complex stereochemistry is a testament to the synthetic challenges that have been overcome, paving the way for the preparation of analogues for further biological evaluation. The detailed understanding of its mechanism of action, primarily as a tubulin polymerization inhibitor, provides a solid foundation for its development as an anticancer agent. The additional discovery of its anti-angiogenic properties further broadens its therapeutic potential. This guide serves as a comprehensive resource for researchers and drug development professionals, encapsulating the core knowledge surrounding **Spongistatin-1** and providing a framework for future investigations into this remarkable molecule.

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